(2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid
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Overview
Description
(2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid can be achieved through several methods. One common approach involves the use of carbonyl reductase from Lactobacillus fermentum to catalyze the asymmetric reduction of 2-chloro-β-ketoester-forming compounds . This method is environmentally friendly, simple to operate, and suitable for industrial amplification.
Industrial Production Methods
For industrial production, the use of flow microreactor systems has been explored. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The flow microreactor systems enable the direct introduction of functional groups into various organic compounds, making them ideal for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperature, pressure, and pH. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various bioactive natural products and derivatives.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-methylglutamate: This compound is structurally similar and is used in the study of excitatory amino acid transporters.
(2S,3S)-tartaric acid: Another similar compound, which is an enantiomer of (2R,3R)-tartaric acid.
Uniqueness
(2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
299208-59-6 |
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Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
(2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-3-1-2-4(9)7-5(3)6(10)11/h3,5,8H,1-2H2,(H,7,9)(H,10,11)/t3-,5-/m0/s1 |
InChI Key |
PJNXWDZCBVFCMD-UCORVYFPSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]([C@H]1O)C(=O)O |
Canonical SMILES |
C1CC(=O)NC(C1O)C(=O)O |
Origin of Product |
United States |
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